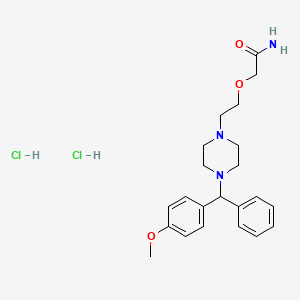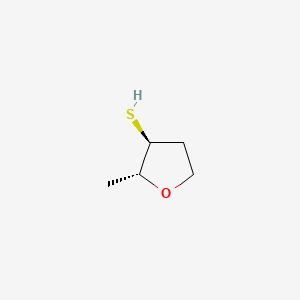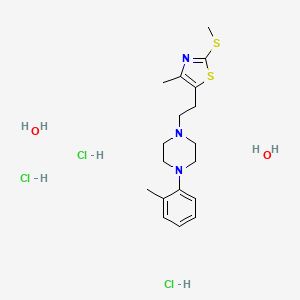
1-(2-(4-Methyl-2-(methylthio)-5-thiazolyl)ethyl)-4-(2-methylphenyl)piperazine 3HCl dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(4-Methyl-2-(methylthio)-5-thiazolyl)ethyl)-4-(2-methylphenyl)piperazine 3HCl dihydrate is a complex organic compound that features a thiazole ring, a piperazine ring, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-Methyl-2-(methylthio)-5-thiazolyl)ethyl)-4-(2-methylphenyl)piperazine 3HCl dihydrate typically involves multiple steps. The process begins with the formation of the thiazole ring, followed by the introduction of the piperazine and methylphenyl groups. The final product is obtained by crystallization with hydrochloric acid to form the 3HCl dihydrate salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-Methyl-2-(methylthio)-5-thiazolyl)ethyl)-4-(2-methylphenyl)piperazine 3HCl dihydrate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylthio group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions on the piperazine ring can introduce various functional groups.
Scientific Research Applications
1-(2-(4-Methyl-2-(methylthio)-5-thiazolyl)ethyl)-4-(2-methylphenyl)piperazine 3HCl dihydrate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(4-Methyl-2-(methylthio)-5-thiazolyl)ethyl)-4-(2-methylphenyl)piperazine 3HCl dihydrate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for its targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(4-Methyl-2-(methylthio)-5-thiazolyl)ethyl)-4-(2-chlorophenyl)piperazine
- 1-(2-(4-Methyl-2-(methylthio)-5-thiazolyl)ethyl)-4-(2-fluorophenyl)piperazine
Uniqueness
1-(2-(4-Methyl-2-(methylthio)-5-thiazolyl)ethyl)-4-(2-methylphenyl)piperazine 3HCl dihydrate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazole ring provides potential for diverse chemical reactions, while the piperazine and methylphenyl groups enhance its biological activity and selectivity.
Properties
CAS No. |
89663-36-5 |
|---|---|
Molecular Formula |
C18H32Cl3N3O2S2 |
Molecular Weight |
493.0 g/mol |
IUPAC Name |
4-methyl-5-[2-[4-(2-methylphenyl)piperazin-1-yl]ethyl]-2-methylsulfanyl-1,3-thiazole;dihydrate;trihydrochloride |
InChI |
InChI=1S/C18H25N3S2.3ClH.2H2O/c1-14-6-4-5-7-16(14)21-12-10-20(11-13-21)9-8-17-15(2)19-18(22-3)23-17;;;;;/h4-7H,8-13H2,1-3H3;3*1H;2*1H2 |
InChI Key |
XNHYUOMLQGLCAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CCC3=C(N=C(S3)SC)C.O.O.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




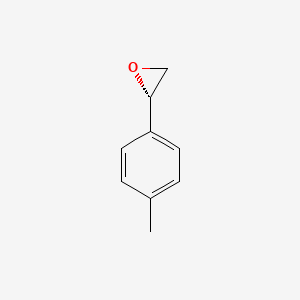
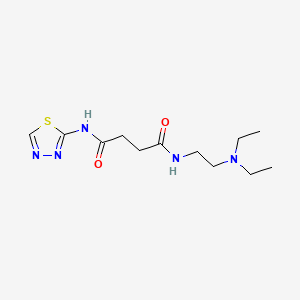

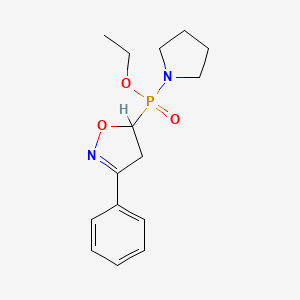
![(1R,2Z,4R,6S)-2-[2-(diethylamino)ethoxymethylidene]-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12756280.png)


![5-[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]piperazin-1-yl]-1-pyrrolidin-1-ylpentan-1-one;(Z)-but-2-enedioic acid](/img/structure/B12756310.png)

